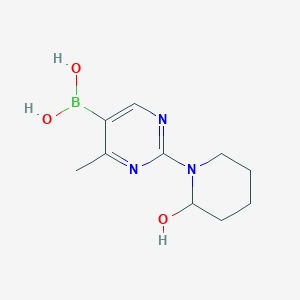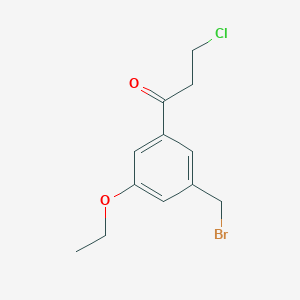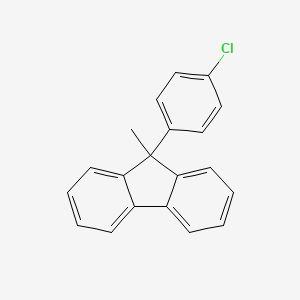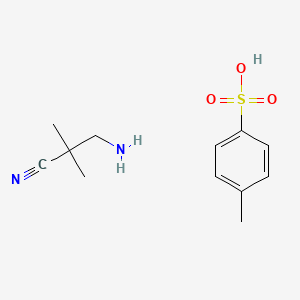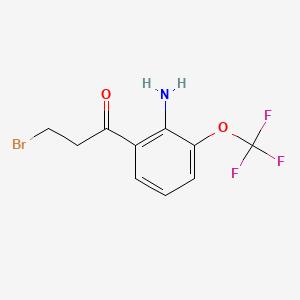![molecular formula C18H30OSi B14076597 Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane CAS No. 101822-26-8](/img/structure/B14076597.png)
Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyclohexene moiety, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- typically involves multiple steps. One common method includes the initial formation of the furan ring, followed by the introduction of the cyclohexene moiety and the trimethylsilyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and stability.
Substitution: Substitution reactions, particularly those involving the trimethylsilyl group, can result in the formation of new compounds with diverse functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.
Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanisms are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)-
- 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
Uniqueness
Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- stands out due to its combination of a furan ring, a cyclohexene moiety, and a trimethylsilyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
101822-26-8 |
|---|---|
Molecular Formula |
C18H30OSi |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
trimethyl-[3-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]furan-2-yl]silane |
InChI |
InChI=1S/C18H30OSi/c1-14-8-7-12-18(2,3)16(14)10-9-15-11-13-19-17(15)20(4,5)6/h11,13H,7-10,12H2,1-6H3 |
InChI Key |
KPASHYDPKHBGKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC2=C(OC=C2)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid](/img/structure/B14076527.png)
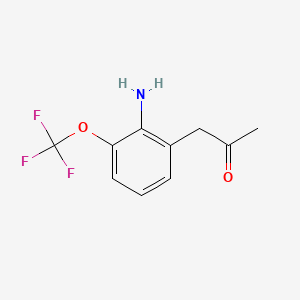
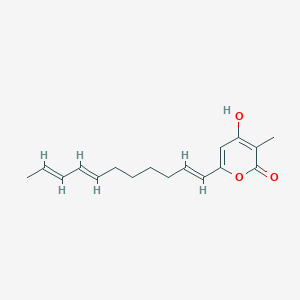

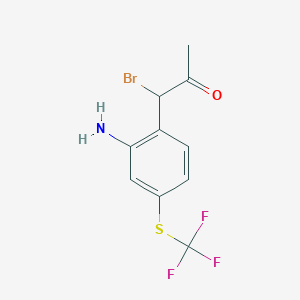
![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)

